Hexyl 4-[(phenoxyacetyl)amino]benzoate
Description
Hexyl 4-[(phenoxyacetyl)amino]benzoate is a synthetic ester derivative characterized by a phenoxyacetyl-substituted benzamide core linked to a hexyl ester group. The phenoxyacetyl group may confer unique solubility, stability, or bioactivity properties compared to other substituents .
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
hexyl 4-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-2-3-4-8-15-25-21(24)17-11-13-18(14-12-17)22-20(23)16-26-19-9-6-5-7-10-19/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,22,23) |
InChI Key |
WFYSZRKWGRHCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 4-[(phenoxyacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with hexanol, followed by the acylation of the resulting ester with phenoxyacetyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-[(phenoxyacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Hexyl 4-[(phenoxyacetyl)amino]benzoate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl 4-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexyl 4-[(diphenylacetyl)amino]benzoate ()
Key Differences :
- Substituent: Diphenylacetyl group (vs. phenoxyacetyl in the target compound).
- Molecular Formula: C₂₇H₂₉NO₃ (Molecular Weight: 415.53 g/mol).
- Properties: The diphenylacetyl group enhances hydrophobicity (logP likely higher than phenoxyacetyl due to aromatic bulk). This may reduce aqueous solubility but improve lipid membrane penetration.
Applications: Not explicitly stated, but diphenylacetyl derivatives are often explored in drug delivery or as intermediates in organic synthesis .
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate ()
Key Differences :
- Substituent: Diethylamino and hydroxy groups on the benzoyl moiety.
- Molecular Formula: Likely C₂₄H₃₁NO₄ (estimated based on structure).
- Properties: The diethylamino group introduces basicity (pKa ~8–10), enhancing solubility in acidic environments.
Applications : Patent data highlight its use in solidification processes, suggesting utility in formulation stability or controlled-release systems .
Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate ()
Key Differences :
- Core Structure : Diazene (N=N) linkage instead of an amide.
- Molecular Formula : C₁₁H₁₅N₃O₃ (Molecular Weight: 237.25 g/mol).
- Properties: Lower molecular weight and higher polarity (XLogP3 = 3; hydrogen bond donors = 1, acceptors = 6). The diazenyl group may confer photochemical reactivity or metal-binding capacity.
Applications : Diazene derivatives are often used in dyes, coordination chemistry, or as photoactive agents .
Comparative Data Table
*HB = Hydroxybenzoyl; HM = Hydroxymethyl. Estimated values are based on structural analogs.
Research Findings and Implications
- Bioactivity: Phenoxyacetyl derivatives are less studied than diphenylacetyl analogs but may offer balanced lipophilicity for antimicrobial or anti-inflammatory applications.
- Formulation: The diethylamino-hydroxybenzoyl analog’s solidification properties suggest that substituent polarity critically impacts crystallization behavior.
- Reactivity : Diazene-containing compounds exhibit distinct reactivity compared to amide-based structures, limiting direct comparisons in biological systems.
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